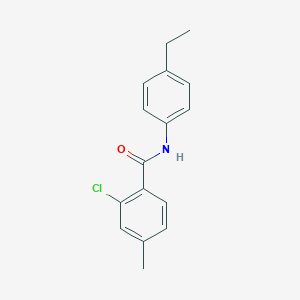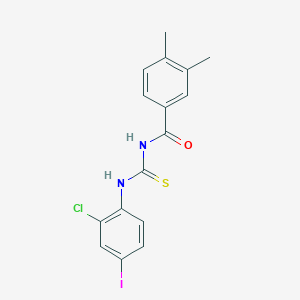![molecular formula C15H10F3IN2OS B399467 3-iodo-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide](/img/structure/B399467.png)
3-iodo-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-iodo-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide is a chemical compound with the molecular formula C14H9F3INO It is characterized by the presence of an iodine atom, a trifluoromethyl group, and a carbamothioyl group attached to a benzamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-iodobenzoic acid and 3-(trifluoromethyl)aniline.
Formation of Benzamide: The 3-iodobenzoic acid is converted to its corresponding benzoyl chloride using thionyl chloride. This benzoyl chloride is then reacted with 3-(trifluoromethyl)aniline to form the benzamide intermediate.
Introduction of Carbamothioyl Group: The benzamide intermediate is treated with thiophosgene to introduce the carbamothioyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-iodo-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.
Coupling Reactions: Palladium catalysts, along with bases such as potassium carbonate, are used in the presence of solvents like tetrahydrofuran (THF) or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds.
科学研究应用
3-iodo-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications. Studies focus on its efficacy and safety in treating various diseases.
Industry: The compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and pharmaceuticals.
作用机制
The mechanism of action of 3-iodo-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom and carbamothioyl group contribute to its reactivity and binding affinity.
相似化合物的比较
Similar Compounds
3-iodo-N-(3-(trifluoromethyl)phenyl)benzamide: This compound lacks the carbamothioyl group but shares the iodine and trifluoromethyl groups.
3-iodo-N-(3-(trifluoromethyl)phenyl)thiourea: This compound has a thiourea group instead of the benzamide structure.
3-iodo-N-(3-(trifluoromethyl)phenyl)urea: This compound has a urea group instead of the carbamothioyl group.
Uniqueness
3-iodo-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide is unique due to the presence of the carbamothioyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in various research applications, as it can form unique interactions and undergo specific reactions that similar compounds may not.
属性
分子式 |
C15H10F3IN2OS |
|---|---|
分子量 |
450.22g/mol |
IUPAC 名称 |
3-iodo-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C15H10F3IN2OS/c16-15(17,18)10-4-2-6-12(8-10)20-14(23)21-13(22)9-3-1-5-11(19)7-9/h1-8H,(H2,20,21,22,23) |
InChI 键 |
PVUKBAUMSXIJSU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)I)C(=O)NC(=S)NC2=CC=CC(=C2)C(F)(F)F |
规范 SMILES |
C1=CC(=CC(=C1)I)C(=O)NC(=S)NC2=CC=CC(=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B399385.png)
![N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2,2-diphenylacetamide](/img/structure/B399387.png)
![N-[4-(1-piperidinyl)phenyl]-2-naphthamide](/img/structure/B399388.png)

![4-butoxy-N-[[4-(diethylamino)phenyl]carbamothioyl]benzamide](/img/structure/B399390.png)
![N-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-propoxybenzamide](/img/structure/B399391.png)

![2-fluoro-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide](/img/structure/B399394.png)
![2-(2,4-dibromo-6-methylphenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B399396.png)
![N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3,4-dimethylbenzamide](/img/structure/B399397.png)
![N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-bromo-4-methoxybenzamide](/img/structure/B399399.png)
![N-{[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl}benzamide](/img/structure/B399401.png)
![N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methoxybenzamide](/img/structure/B399405.png)
![1-ethyl-2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazole](/img/structure/B399407.png)
